molecular formula C11H17N3O3 B12249774 tert-butyl N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]carbamate

tert-butyl N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]carbamate

Cat. No.: B12249774
M. Wt: 239.27 g/mol
InChI Key: MIRKHHGLZNDTCL-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]carbamate: is a chemical compound with the molecular formula C11H17O3N3. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxadiazole derivative. One common method includes the use of tert-butylamidoxime and organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: It can be used to study enzyme inhibition, receptor binding, and other biochemical processes .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties.

Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, biological activity, and overall performance in various applications .

Properties

IUPAC Name

tert-butyl N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)16-10(15)12-6-8-13-9(14-17-8)7-4-5-7/h7H,4-6H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRKHHGLZNDTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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